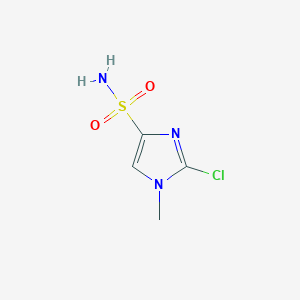![molecular formula C10H14FNO B13251085 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13251085.png)
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluoro-substituted aromatic ring and an aminoethanol moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 4-fluoro-3-methylbenzylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles in polar aprotic solvents.
Major Products Formed
Scientific Research Applications
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The fluoro-substituted aromatic ring and aminoethanol moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}ethan-1-ol: A structural isomer with similar chemical properties but different biological activities.
2-{[(4-Chloro-3-methylphenyl)methyl]amino}ethan-1-ol: A chloro-substituted analog with distinct reactivity and applications.
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-1-ol: A propanol derivative with altered pharmacokinetic properties.
Uniqueness
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-[(4-fluoro-3-methylphenyl)methylamino]ethanol |
InChI |
InChI=1S/C10H14FNO/c1-8-6-9(2-3-10(8)11)7-12-4-5-13/h2-3,6,12-13H,4-5,7H2,1H3 |
InChI Key |
UPSDGFONHZECBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1H-imidazol-2-yl)carbamoyl]formic acid](/img/structure/B13251004.png)

![2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B13251024.png)
![2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol](/img/structure/B13251027.png)

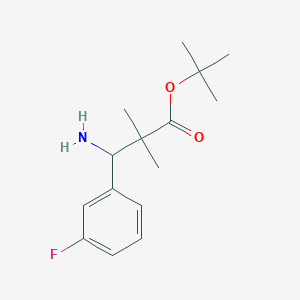
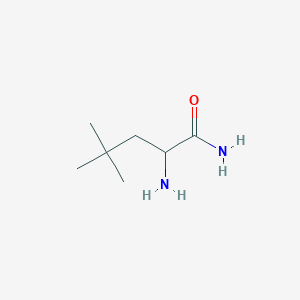
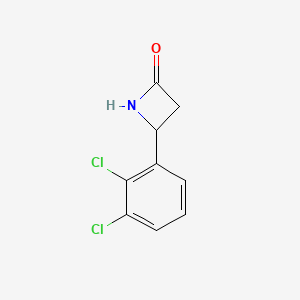
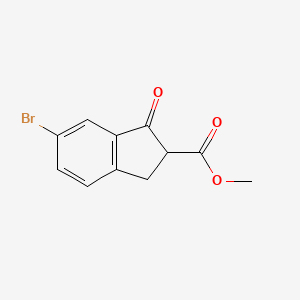
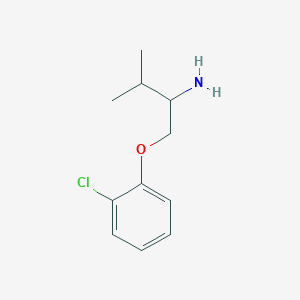
![6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride](/img/structure/B13251069.png)


